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Compound of Interest |

Compound Name: 2-Chlorobenzoyl isothiocyanate
CAS No.: 5067-90-3
Cat. No.: B2730426
- 7

Executive Summary & Utility

2-Chlorobenzoyl isothiocyanate (CAS 5067-90-3) is a pivotal electrophilic intermediate in
organic synthesis, primarily utilized to generate

-acyl thioureas. These derivatives are high-value targets in drug discovery, exhibiting potent
antibacterial, antifungal, and herbicidal activities.

This guide provides a definitive reference for the spectral characterization of 2-chlorobenzoyl
isothiocyanate. Unlike simple alkyl isothiocyanates, the conjugation between the carbonyl and
the isothiocyanate moiety introduces unique spectral signatures—maost notably in the infrared
(IR) and Carbon-13 NMR domains—that require precise interpretation to avoid
misidentification.

Chemical Identity & Properties
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Property Data
IUPAC Name 2-Chlorobenzoyl isothiocyanate
CAS Number 5067-90-3

Molecular Formula

Molecular Weight 197.64 g/mol

) Pale yellow to orange liquid/oil (often solidifies
Physical State )
upon cooling)

Soluble in
Solubility ,

, Acetone; Reacts with alcohols/amines

Synthesis & Production Pathway

The generation of 2-chlorobenzoyl isothiocyanate is typically achieved via a nucleophilic
substitution of 2-chlorobenzoyl chloride with a thiocyanate salt (ammonium or potassium). This
reaction is often facilitated by solid-liquid phase transfer catalysis (PTC) to ensure high yield
and purity.

Figure 1: Synthesis Workflow
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Caption: Phase-transfer catalyzed synthesis of 2-chlorobenzoyl isothiocyanate from acid
chloride.

Spectral Analysis
Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary diagnostic tool for confirming the formation of the
isothiocyanate moiety. The conjugation of the carbonyl group with the NCS system results in a
characteristic "doublet" or broadened profile in the high-frequency region.

Wavenumber (
Functional Group Intensity Diagnostic Note

)

Characteristic of acyl
isothiocyanates.

Distinct from alkyl
-N=C=S Stretch 1960 - 1990 Strong, Broad NCS (which are

>2000

).

Shifted slightly lower

than the acid chloride
C=0 Stretch 1680 - 1695 Strong precursor (~1770

) due to conjugation.

) Aromatic ring skeletal
Ar-C=C Stretch 1580 - 1600 Medium o
vibrations.

C-ClI Stretch 1050 - 1080 Medium Aryl chloride vibration.

Technical Insight: A common error is confusing the acyl isothiocyanate C=0 stretch with an
amide carbonyl. The acyl-NCS carbonyl appears at a higher frequency (~1690

) than the corresponding benzoyl thiourea product (~1660

), providing a clear endpoint for reaction monitoring.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2730426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR)
Proton NMR (

NMR)

The 2-chloro substituent breaks the symmetry of the benzene ring, creating a complex ABCD
splitting pattern.

e Solvent:

(Recommended to avoid reaction with solvent).

e Range: 7.3 - 8.0 ppm.

Chemical Shift (

Proton Position Multiplicity Interpretation
» Ppm)
Deshielded by the
H-6 (Ortho to C=0) 7.90 - 8.05 Doublet (dd) )
carbonyl anisotropy.
Deshielded by the
H-3 (Ortho to CI) 7.45-7.55 Doublet (dd) inductive effect of
Chlorine.
Overlapping signals
H-4, H-5 7.30-7.45 Multiplet from meta/para

protons.

Carbon-13 NMR (

NMR)
The

spectrum contains a "silent" feature that often confuses researchers: the isothiocyanate carbon.

[1]
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Chemical Shift (
Carbon Environment Note
» PpmM)

C=0I2][3] (Carbonyl) 162.0 - 165.0 Distinct downfield signal.

Critical: Often very weak or

broad due to long relaxation

-N=C=S (Isothiocyanate) 145.0 - 148.0 )
times and quadrupolar
broadening from Nitrogen.
Ar-C (Ipso) 130.0 - 135.0 Quaternary carbons.
Ar-C-Cl ~132.0 Substituted aromatic carbon.

Mass Spectrometry (MS)

« lonization Mode: EI (Electron Impact) or ESI+ (if derivatized).
e Molecular lon (

): m/z 197 (35-Cl) and 199 (37-Cl) in a characteristic 3:1 ratio.

Figure 2: Fragmentation Pathway
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Molecular lon [M]+

m/z 197/199

Loss of NCS (58 Da)

[M - NCS]+
Acylium lon
m/z 139/141

Loss of CO (28 Da)

[M - NCS - COJ+
Phenyl Cation
m/z 111/113

Loss of Cl

Benzyne-like lon
m/z 75

Click to download full resolution via product page

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Reactivity & Applications

The primary utility of 2-chlorobenzoyl isothiocyanate lies in its high reactivity toward
nucleophiles, particularly amines, to form 1,3-disubstituted thioureas.

Mechanism of Thiourea Formation

The carbon of the isothiocyanate group is highly electrophilic. Upon addition of a primary or
secondary amine, the lone pair attacks the NCS carbon, leading to a proton transfer and the
formation of a stable thioamide linkage.

Figure 3: Nucleophilic Addition Mechanism
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Caption: Formation of N-acyl thiourea derivatives via nucleophilic addition.

Experimental Protocol: Handling & Stability

Safety Warning: Isothiocyanates are lachrymators and potential skin sensitizers. Handle only in
a fume hood.

e Solvent Selection: For NMR, use

. Avoid DMSO-

if the sample is to be recovered, as trace water in DMSO can hydrolyze the acyl
isothiocyanate to the amide over time.

o Sample Prep: The compound is moisture-sensitive. Dry the NMR tube in an oven before use.

o Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The appearance of a broad band
at 3300-3400

in the IR spectrum indicates hydrolysis (formation of amide/amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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